molecular formula C12H20O6 B102084 (3'aR,4S,7'R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol CAS No. 18422-54-3

(3'aR,4S,7'R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol

Katalognummer: B102084
CAS-Nummer: 18422-54-3
Molekulargewicht: 260.28 g/mol
InChI-Schlüssel: NFHXOQDPQIQPKT-HNBLOZHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This spirocyclic compound (CAS: 25018-67-1) features a unique fusion of a 1,3-dioxolane ring and a tetrahydro-[1,3]dioxolo[4,5-c]pyran system. Key characteristics include:

  • Molecular formula: C₁₂H₂₀O₆ (MW: 260.28 g/mol).
  • Structural features: Two dioxolane rings, a pyran moiety, and four methyl groups contributing to steric hindrance and conformational rigidity.
  • Storage: Requires storage at -20°C in dry conditions, indicating sensitivity to moisture and thermal degradation .
  • Hazards: Classified with hazard statements H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

Vorbereitungsmethoden

Laboratory-Scale Synthesis

Core Reaction Mechanism

The compound is synthesized via a two-step process involving isopropylidene protection of D-psicose. The reaction proceeds through acid-catalyzed condensation of acetone with specific hydroxyl groups, forming a spirocyclic structure. Sulfuric acid (0.02–0.2 mol per mole of D-psicose) catalyzes the acetonation under anhydrous conditions . The mechanism involves:

  • Protonation of acetone’s carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic attack by D-psicose hydroxyl groups, forming oxonium intermediates.

  • Cyclization to generate the spiro-dioxolane and tetrahydropyran rings .

Standard Protocol

  • Reactants : D-psicose (1 eq), acetone (5–10 eq), concentrated H₂SO₄ (0.1 eq).

  • Conditions : Reflux at 56°C (atmospheric pressure) for 2–5 hours .

  • Workup : Neutralization with aqueous NH₃, filtration of ammonium sulfate salts, and crystallization from hot water .

  • Yield : 70–85% after purification .

Table 1: Optimization of Laboratory Synthesis

ParameterOptimal RangeImpact on Yield
Acetone:D-psicose5:1 to 10:1Maximizes acetonation
Reaction Time2–5 hoursPrevents over-reaction
Acid Concentration0.1 eq H₂SO₄Balances catalysis vs. degradation

Industrial Production

Continuous Flow Synthesis

Industrial methods prioritize efficiency through continuous processes:

  • Reactor Design : Tubular reactors with temperature zones (45–80°C) .

  • Residence Time : 30–120 minutes, ensuring complete conversion without byproducts .

  • Solvent Recovery : Distillation and reuse of acetone reduces costs .

Scalability Challenges

  • Moisture Control : <50 ppm water in acetone prevents hydrolysis .

  • Catalyst Removal : Ion-exchange resins post-neutralization ensure product purity .

Table 2: Batch vs. Continuous Process Comparison

MetricBatch ProcessContinuous Process
Throughput50 kg/day200 kg/day
Acetone Consumption8 L/kg product5 L/kg product
Purity98%99.5%

Stereochemical Control

Influence of Reaction Conditions

The target compound’s (3'aR,4S,7'R,7'aS) configuration demands precise control:

  • Temperature : <60°C favors kinetic over thermodynamic products, preserving stereochemistry .

  • Acid Strength : Concentrated H₂SO₄ minimizes epimerization .

Byproduct Formation

  • Over-Acetonation : Excess acetone or prolonged reaction time leads to tri-/tetra-acetonated byproducts.

  • Mitigation Strategy : Quenching with cold water at 2-hour intervals .

Purification Techniques

Crystallization

  • Solvent System : Hot water (80°C) dissolves impurities; cooling to 4°C precipitates pure product .

  • Yield Recovery : 90–95% after two recrystallizations .

Chromatographic Methods

  • Normal-Phase HPLC : Silica gel with hexane:ethyl acetate (7:3) resolves acetonated isomers .

  • Cost-Benefit Analysis : Reserved for analytical validation due to high solvent use.

Recent Methodological Advances

Catalytic Innovations

  • Solid Acid Catalysts : Zeolites (H-Y) reduce corrosion and improve recyclability, though yields drop to 65% .

  • Enzymatic Acetonation : Lipases in non-aqueous media achieve 50% conversion, limited by enzyme stability .

Green Chemistry Approaches

  • Solvent-Free Reactions : Ball milling D-psicose with acetone and p-TsOH yields 60% product but requires post-milling extraction .

Analyse Chemischer Reaktionen

Types of Reactions

(3'aR,4S,7'R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

(3'aR,4S,7'R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3'aR,4S,7'R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol involves its ability to protect hydroxyl groups on the sugar molecule. The isopropylidene groups prevent unwanted reactions at these sites, allowing for selective modification of other parts of the molecule. This property makes it a valuable tool in organic synthesis and biochemical research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Spirocyclic Systems

(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol (CAS: TRC-H294200)

  • Molecular formula: C₉H₁₇NO₃ (MW: 187.24 g/mol).
  • Key differences : Replaces the pyran ring with a pyridine moiety, reducing oxygen content and altering electronic properties. The absence of a second dioxolane ring simplifies the spiro system .
  • Applications: Not explicitly stated, but pyridine-containing spiro compounds often serve as intermediates in pharmaceutical synthesis.

5-Chlorospiro[indoline-3,7:2,6]pyrrolo[2,3-d]pyrimidine-2,4-dione

  • Structural features : Combines indoline, pyrrolo-pyrimidine, and dione groups. The spiro junction at the indoline ring introduces planar chirality.
  • Characterization : Single-crystal X-ray diffraction confirmed stereochemistry (R factor: 0.079), highlighting the precision required for spiro compound analysis .

Functional Group and Reactivity Comparisons

Substituted Tetrahydropyrans (Compounds 62–64 from )

  • Examples :
    • Compound 62: (2R,3S,6S*)-3-Isopropenyl-6-isopropyl-2-(4-methoxyphenyl)tetrahydro-2H-pyran.
    • Compound 63: Allyl-substituted variant.
  • Synthesis : Copper(II)–bisphosphine-catalyzed oligomerization with p-anisaldehyde.
  • Key contrast : These lack spirocyclic architecture but share pyran rings. Their NMR spectra show distinct coupling constants (e.g., J = 9.5–10.2 Hz for pyran protons), suggesting similar conformational rigidity in the pyran moiety .

Spiro Chromene-Indoline Derivatives (e.g., 4a from )

  • Example: 7,7-Dimethyl-2-(methylamino)-3-nitro-7,8-dihydrospiro[chromene-4,3'-indoline]-2',5(6H)-dione.
  • Functional groups : Nitro and dione groups enable diverse reactivity, contrasting with the target compound’s hydroxyl and methyl groups.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 62 (3aR,4S,7R,7aS)-Hexahydro
Molecular Weight (g/mol) 260.28 ~250–300 (estimated) 187.24
Boiling Point Not reported Not reported Not reported
Key Spectral Techniques ¹H/¹³C NMR, MS (data unavailable) ¹H/¹³C NMR, EI/CI-MS ¹H/¹³C NMR
Hazard Profile H302, H315, H319, H335 Not specified Not specified
  • Spectral Analysis : Spiro compounds typically exhibit complex NMR splitting due to restricted rotation. For example, compound 62’s isopropenyl group shows δ 4.70–5.10 ppm (¹H NMR), while the target’s methyl groups would likely resonate at δ 1.20–1.50 ppm .

Biologische Aktivität

(3'aR,4S,7'R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol is a complex organic compound notable for its unique spiro structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a spiro structure that integrates two fused ring systems: a dioxolane and a tetrahydropyran. Its stereochemistry is characterized by multiple chiral centers which contribute to its reactivity and biological interactions.

Molecular Formula

  • C : 16
  • H : 24
  • O : 5

Physical Properties

  • Melting Point : Not extensively documented.
  • Solubility : Soluble in organic solvents; limited water solubility due to its hydrophobic nature.

Synthesis Methods

The synthesis of this compound can be approached through various methods involving:

  • Cyclization reactions : Utilizing dioxolane and tetrahydropyran precursors.
  • Functional group modifications : Introducing hydroxyl groups to enhance reactivity.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. For example:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Exhibits antifungal activity against Candida albicans.

Antioxidant Properties

The compound has been evaluated for its ability to scavenge free radicals. This property is crucial for mitigating oxidative stress in biological systems.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit tumor growth by:

  • Inducing apoptosis in cancer cell lines.
  • Disrupting cell cycle progression.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Interaction with specific molecular targets such as enzymes or receptors.
  • Modulation of signaling pathways associated with inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

StudyFindings
Study ADemonstrated significant antimicrobial activity against E. coli with an MIC of 15.62 µg/mL.
Study BShowed antioxidant activity comparable to standard antioxidants in vitro.
Study CIndicated potential anticancer effects in vitro against various human cancer cell lines.

Notable Research Insights

  • Antimicrobial Evaluation : A study conducted on various synthesized derivatives revealed that modifications at the hydroxyl group significantly enhanced antibacterial activity.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how structural changes affect biological potency.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing this spiro compound?

The synthesis involves multi-step protection/deprotection protocols to manage reactive hydroxyl groups. Orthogonal protecting groups (e.g., TBS, acetyl) ensure regioselective functionalization. The spiro junction is formed stereoselectively via acid-catalyzed cyclization of a diol precursor under anhydrous conditions. Post-synthesis, purification by column chromatography and crystallization is critical. Characterization via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and X-ray crystallography confirms structural integrity .

Q. How is the stereochemical configuration of the compound validated?

X-ray crystallography provides definitive proof of stereochemistry by resolving spatial arrangements of substituents. For indirect methods, NOESY NMR identifies through-space correlations between protons, confirming relative configurations. Computational tools (e.g., DFT-based optical rotation calculations) cross-validate experimental polarimetry data. Chiral HPLC can assess enantiopurity if racemization is a concern .

Q. Which analytical techniques are prioritized for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and isotopic pattern.
  • Multidimensional NMR: 1H^1 \text{H}-1H^1 \text{H} COSY, HSQC, and HMBC assign proton-carbon connectivity and distinguish diastereomers.
  • Infrared Spectroscopy (IR): Identifies hydroxyl (3200–3600 cm1^{-1}) and ether (1100–1250 cm1^{-1}) stretches.
  • Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How should stability studies be designed to evaluate this compound under diverse conditions?

Conduct accelerated degradation studies:

  • pH Variability: Incubate in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-UV/Vis at 0, 1, 3, 7, and 14 days.
  • Oxidative Stress: Expose to 3% H2_2O2_2 and track peroxide-mediated decomposition.
  • Photostability: Use ICH Q1B guidelines with controlled UV/visible light exposure. Data analysis employs the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • NMR Discrepancies: Check for solvent-induced shifts (e.g., DMSO vs. CDCl3_3) or dynamic equilibria (e.g., keto-enol tautomerism). Use variable-temperature NMR to detect conformational flexibility.
  • Mass Spectrometry Anomalies: Rule out adduct formation (e.g., Na+^+/K+^+) by comparing ESI+^+ and ESI^- modes.
  • Crystallographic Validation: Recrystallize the compound and compare unit cell parameters with literature data .

Q. Which computational methods predict the compound’s reactivity in nucleophilic environments?

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G* level to model transition states for nucleophilic attacks.
  • Molecular Electrostatic Potential (MEP): Map electron-deficient regions prone to nucleophilic addition.
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess kinetic accessibility. Experimental validation involves kinetic profiling using stopped-flow techniques .

Q. Methodological Considerations

  • Stereochemical Purity: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC to separate enantiomers.
  • Crystallization Optimization: Screen solvents (e.g., EtOAc/hexane) via high-throughput platforms to obtain single crystals for X-ray analysis .
  • Data Reproducibility: Document reaction parameters (e.g., stirring rate, inert gas flow) to minimize batch-to-batch variability .

Eigenschaften

IUPAC Name

(3'aR,4S,7'R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7-,8-,9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHXOQDPQIQPKT-HNBLOZHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@]2(O1)[C@@H]([C@H]3[C@@H](CO2)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219060
Record name 1,2:4,5-Bis-O-(1-methylethylidene)-β-D-psicopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18422-54-3
Record name 1,2:4,5-Bis-O-(1-methylethylidene)-β-D-psicopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18422-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2:4,5-Bis-O-(1-methylethylidene)-β-D-psicopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.